

Benchmarking Trimethylene Sulfate Against Next-Generation Electrolyte Additives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	Trimethylene sulfate					
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The landscape of lithium-ion battery technology is in a constant state of evolution, driven by the demand for higher energy density, longer cycle life, and enhanced safety. A critical component in this advancement is the electrolyte, and specifically, the additives that enhance its performance. This guide provides an objective comparison of **trimethylene sulfate** (TMS) against other prominent next-generation electrolyte additives, supported by experimental data to inform researchers in the field.

Performance Comparison of Electrolyte Additives

The efficacy of an electrolyte additive is determined by its ability to form a stable and effective solid electrolyte interphase (SEI) on the anode surface. This layer is crucial for preventing electrolyte decomposition and ensuring the longevity of the battery. The following table summarizes the quantitative performance of **trimethylene sulfate** (TMS) in comparison to other widely studied additives: vinylene carbonate (VC), fluoroethylene carbonate (FEC), and lithium bis(oxalate)borate (LiBOB).



Electrolyte Additive	Key Performance Metric	Value	Cell Chemistry	Reference
Trimethylene Sulfate (TMS)	Initial Charge Capacity (Graphite)	362.93 mAh g ⁻¹	Graphite Electrode	[1][2]
Capacity Retention (Graphite, after 100 cycles)	97.4%	Graphite Electrode	[1]	
Control (No Additive)	Initial Charge Capacity (Graphite)	332.54 mAh g ⁻¹	Graphite Electrode	[1][2]
Capacity Retention (Graphite, after 100 cycles)	96.6%	Graphite Electrode	[1]	
Vinylene Carbonate (VC)	Capacity Retention (LiNi1/3Mn1/3Co 1/3O2/Graphite)	Higher than TMS	LiNi1/3Mn1/3Co1 /3O2/Graphite	[3][4]
Reversible Capacity (Li3VO4 anode)	810.4 mAh g ⁻¹	Li3VO4 Anode	[5]	
Capacity Retention (Li3VO4, after 2000 cycles at 10.0 A g ⁻¹)	82.9%	Li3VO4 Anode	[5]	-
Fluoroethylene Carbonate (FEC)	Capacity Retention (Silicon-Carbon	83.82% (with 2 wt% FEC)	Silicon-Carbon Anode	[6]



	anode, after 50 cycles)			
Control (No FEC)	Capacity Retention (Silicon-Carbon anode, after 50 cycles)	54.81%	Silicon-Carbon Anode	[6]
Lithium Bis(oxalate)borat e (LiBOB)	Capacity Retention (High- voltage nickel- rich cathode, after 200 cycles)	81.7%	High-voltage Nickel-Rich Cathode	[7]
Control (No LiBOB)	Capacity Retention (High- voltage nickel- rich cathode, after 200 cycles)	73.9%	High-voltage Nickel-Rich Cathode	[7]
Capacity Retention (LiNi1/3Co1/3Mn 1/3O2/Graphite, at 60°C after 20 days)	86.7% (with 1 wt% LiBOB)	Li(Ni1/3Co1/3Mn 1/3)O2/Graphite	[8]	
Control (No LiBOB)	Capacity Retention (LiNi1/3Co1/3Mn 1/3O2/Graphite, at 60°C after 20 days)	~81.7%	Li(Ni1/3Co1/3Mn 1/3)O2/Graphite	[8]

Experimental Protocols

The data presented in this guide is based on standard electrochemical evaluation techniques. Below are the detailed methodologies for the key experiments cited.



Charge-Discharge Cycling

- Cell Assembly: Pouch cells or coin cells are typically assembled in an argon-filled glove box. The cell consists of a cathode, an anode, a separator, and the electrolyte with the specified additive. For instance, in the evaluation of TMS, graphite was used as the anode.[1][2]
- Electrolyte Composition: A common baseline electrolyte is 1.0 M LiPF6 in a mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (e.g., 3:7 v/v).[2] The additive (TMS, VC, etc.) is then introduced at a specific weight percentage.
- Cycling Conditions: The cells are cycled using a battery cycler at a constant temperature, often 30°C. The cycling protocol involves charging and discharging the cell at a specific Crate (e.g., C/10, C/3, C/1) within a defined voltage window (e.g., 3.0-4.4 V). Capacity retention is calculated as the percentage of the initial discharge capacity remaining after a certain number of cycles.

Cyclic Voltammetry (CV)

- Purpose: CV is used to investigate the electrochemical reduction and oxidation processes of the electrolyte and the formation of the SEI layer.
- Setup: A three-electrode cell is often used, with the material of interest (e.g., graphite) as the working electrode, lithium metal as the counter and reference electrodes.
- Procedure: The potential of the working electrode is swept linearly between two set voltage
 limits at a specific scan rate (e.g., 0.1 mV/s). The resulting current is measured, and the
 peaks in the voltammogram indicate the potentials at which electrochemical reactions occur.
 For example, the reduction peak of an additive at a higher potential than the solvent
 indicates its preferential decomposition to form the SEI.

X-ray Photoelectron Spectroscopy (XPS)

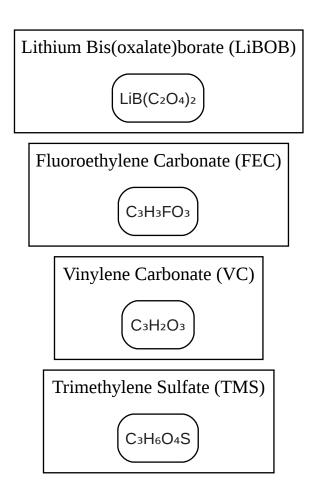
- Purpose: XPS is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the SEI layer.
- Procedure: After a specific number of cycles, the cells are disassembled, and the electrodes are carefully rinsed to remove residual electrolyte. The electrodes are then transferred to the



XPS instrument under an inert atmosphere. By analyzing the core-level spectra of elements like C, O, F, S, and Li, the chemical species present in the SEI can be identified. This helps in understanding how different additives contribute to the composition of the protective layer. [3][4]

Visualizing Mechanisms and Workflows

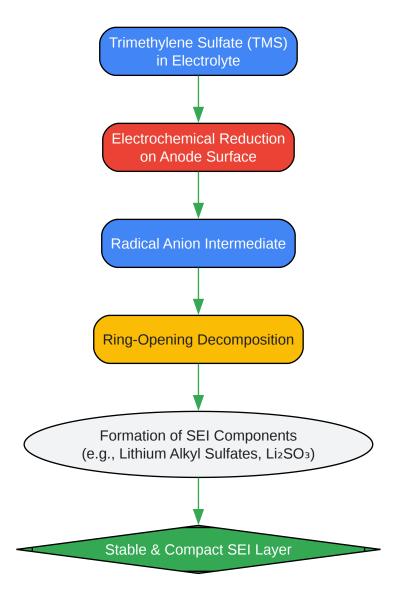
To better understand the processes involved, the following diagrams illustrate the chemical structures, the proposed SEI formation mechanism for TMS, and a typical experimental workflow.



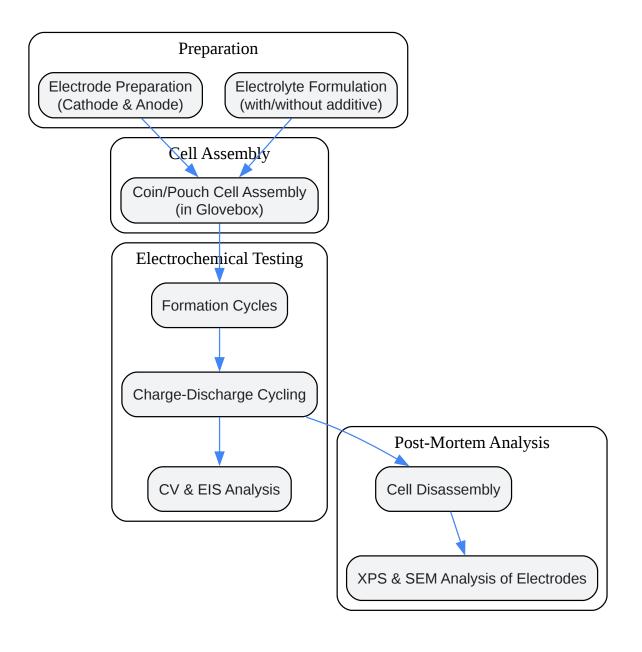
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Chemical formulas of compared electrolyte additives.









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